molecular formula C16H14BrN3O3S B12030788 2-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate CAS No. 769150-18-7

2-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate

Cat. No.: B12030788
CAS No.: 769150-18-7
M. Wt: 408.3 g/mol
InChI Key: NGBVZCYUFDSVOR-DJKKODMXSA-N
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Description

2-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate is a complex organic compound with a molecular formula of C16H15N3O3S. This compound is known for its unique structure, which includes a bromophenyl group and a methoxybenzoate group. It is used in various scientific research applications due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-bromophenyl hydrazine with carbon disulfide to form the corresponding dithiocarbazate. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular membranes, altering their permeability and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate
  • 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-methylbenzoate
  • 2-(4-Aminophenyl)benzothiazole derivatives

Uniqueness

2-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenyl group enhances its reactivity, while the methoxybenzoate group contributes to its stability and solubility.

Properties

CAS No.

769150-18-7

Molecular Formula

C16H14BrN3O3S

Molecular Weight

408.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C16H14BrN3O3S/c1-22-13-5-2-10(3-6-13)15(21)23-14-7-4-12(17)8-11(14)9-19-20-16(18)24/h2-9H,1H3,(H3,18,20,24)/b19-9+

InChI Key

NGBVZCYUFDSVOR-DJKKODMXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=S)N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=S)N

Origin of Product

United States

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